3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Description
3-(Ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted at position 4 with a pyridin-4-yl group and at position 2 with a benzamide moiety. The benzene ring of the benzamide is further modified with an ethanesulfonyl group at position 2. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry. Its synthesis involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-4-yl)thiazole under standard amide bond-forming conditions .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-5-3-4-13(10-14)16(21)20-17-19-15(11-24-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIUDFOVCBYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Thiazole and Sulfonyl Groups
a) 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Structure : Differs in the pyridine substitution (pyridin-2-yl vs. pyridin-4-yl).
- Synthesis : Prepared similarly via EDCI/HOBt-mediated coupling .
- Significance : The positional isomerism of the pyridine ring may alter binding interactions, as pyridin-2-yl groups often engage in distinct hydrogen-bonding patterns compared to pyridin-4-yl.
b) N-[4-(3-Oxo-3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-yl}Propyl)-1,3-Thiazol-2-yl]Benzamide (F5254-0161)
- Structure : Replaces the ethanesulfonyl group with a trifluoromethylphenyl-piperazine-propionyl chain.
- Activity : Demonstrated a glide score of −6.41 in docking studies with CIITA-I, suggesting strong binding via hydrogen bonds (GLY423, ARG615) .
- Comparison : The trifluoromethyl and piperazine groups enhance lipophilicity and receptor affinity compared to the ethanesulfonyl group in the target compound.
c) 2-Methyl-5-(Morpholine-4-Sulfonyl)-N-[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Benzamide
Analogues with Modified Benzamide or Thiazole Moieties
a) N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Replaces pyridin-4-yl with 4-methylphenyl and ethanesulfonyl with phenoxy.
- Activity: Reported 129.23% efficacy in plant growth modulation (p<0.05), highlighting the role of phenoxy groups in bioactivity .
b) N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Pyridin-4-yl)Benzamide Hydrochloride (6b)
- Structure : Lacks the thiazole core but retains the pyridin-4-yl-benzamide motif.
- Properties : Melting point 218–220°C and 99.2% purity, suggesting superior crystallinity compared to the target compound .
c) EMAC2060 and EMAC2061
Binding Affinity and Docking Studies
Analysis : While the target compound lacks direct docking data, its ethanesulfonyl group may mimic sulfonamide-containing inhibitors (e.g., F5254-0161) in targeting ATP-binding pockets.
Physicochemical Properties
Analysis : The target compound’s molecular weight and hydrophobicity (logP ~3.5 predicted) position it within the drug-like chemical space, though experimental data on solubility and stability are needed.
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